molecular formula C8H7BrN2S B1498037 2-Benzothiazolemethanamine, 5-bromo-

2-Benzothiazolemethanamine, 5-bromo-

Cat. No.: B1498037
M. Wt: 243.13 g/mol
InChI Key: HVLMPVYQYCAVRS-UHFFFAOYSA-N
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Description

2-Benzothiazolemethanamine, 5-bromo- is a brominated benzothiazole derivative featuring a methanamine (-CH₂NH₂) substituent at position 2 and a bromine atom at position 5 of the benzothiazole ring. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the fused aromatic ring, known for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C8H7BrN2S

Molecular Weight

243.13 g/mol

IUPAC Name

(5-bromo-1,3-benzothiazol-2-yl)methanamine

InChI

InChI=1S/C8H7BrN2S/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2

InChI Key

HVLMPVYQYCAVRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)CN

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

  • This group may also participate in hydrogen bonding, as discussed in , affecting crystal packing or molecular recognition . Bromine substitution at position 5 is common in heterocycles (e.g., ), where it can act as a leaving group in nucleophilic substitutions or facilitate Suzuki-Miyaura cross-coupling reactions.
  • Reactivity and Stability :

    • Brominated benzothiazoles () are typically stable under ambient conditions but reactive under catalytic conditions. The methanamine group may introduce sensitivity to oxidation, requiring protective strategies during synthesis.
    • In contrast, brominated benzimidazoles () exhibit biological activity, suggesting that 2-Benzothiazolemethanamine, 5-bromo- could similarly interact with biological targets, though this requires experimental validation.
  • Synthetic Pathways :

    • Bromination of parent benzothiazolemethanamine likely follows regioselective patterns, as seen in benzimidazoles (), where bromine initially occupies position 5 or 6 before dibromination.
    • Methoxy-substituted analogs () suggest that electron-donating groups (e.g., -OCH₃) direct bromination to specific positions, which may differ in benzothiazole systems.

Notes and Limitations

  • Data Gaps: Direct experimental data on 2-Benzothiazolemethanamine, 5-bromo- are absent in the provided evidence.
  • Synthetic Challenges : Regioselective bromination and amine protection strategies must be optimized, as inferred from benzimidazole bromination patterns ().
  • Contradictions : highlights mixtures in benzimidazole bromination, but benzothiazoles may exhibit different selectivity due to electronic effects of the sulfur atom.

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